molecular formula C17H18N4O4S B11009870 2-(2-methoxyethyl)-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide

2-(2-methoxyethyl)-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11009870
M. Wt: 374.4 g/mol
InChI Key: RNORKIRVVXEBFN-UHFFFAOYSA-N
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Description

2-(2-methoxyethyl)-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide is a chemical reagent of interest in proteomics and chemical biology research. This molecule is structurally characterized by a phthalimide moiety linked to a 1,3,4-thiadiazol-2(3H)-ylidene group, a framework known to exhibit diverse biological activities. Compounds featuring the phthalimide structure have been extensively investigated for their ability to function as molecular glues or proteolysis-targeting chimeras (PROTACs), which are powerful tools for targeted protein degradation. The specific stereochemistry and substituents on this molecule, including the isopropyl-thiadiazole component, are designed to confer selective binding affinity towards specific protein targets of research interest. Its primary research application lies in the exploration of intracellular signaling pathways and the development of novel therapeutic strategies, particularly in oncology and immune-oncology. Researchers utilize this compound to study protein-protein interactions and to induce the selective degradation of disease-relevant proteins, thereby facilitating target validation and drug discovery efforts. The mechanism of action for this class of compounds often involves the recruitment of E3 ubiquitin ligases to neo-substrate proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This reagent is for research use only and is a valuable tool for advancing the understanding of cellular processes and identifying new therapeutic targets.

Properties

Molecular Formula

C17H18N4O4S

Molecular Weight

374.4 g/mol

IUPAC Name

2-(2-methoxyethyl)-1,3-dioxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)isoindole-5-carboxamide

InChI

InChI=1S/C17H18N4O4S/c1-9(2)14-19-20-17(26-14)18-13(22)10-4-5-11-12(8-10)16(24)21(15(11)23)6-7-25-3/h4-5,8-9H,6-7H2,1-3H3,(H,18,20,22)

InChI Key

RNORKIRVVXEBFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCOC

Origin of Product

United States

Preparation Methods

Preparation of 5-Carboxyisoindole-1,3-dione

Procedure :

  • React phthalic anhydride with 2-methoxyethylamine in dry acetone under reflux (24 h).

  • Acidify the mixture with HCl to precipitate 2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid.
    Conditions :

  • Solvent: Acetone

  • Temperature: 80°C

  • Yield: 78–85%

Characterization :

  • IR (KBr) : 1775 cm⁻¹ (C=O), 1690 cm⁻¹ (COOH)

  • ¹H NMR (DMSO-d₆) : δ 8.52 (d, J = 7.9 Hz, 1H), 8.15 (d, J = 8.0 Hz, 1H), 4.27 (t, J = 6.1 Hz, 2H), 3.60 (t, J = 6.1 Hz, 2H), 3.27 (s, 3H)

Synthesis of 5-Isopropyl-1,3,4-thiadiazol-2(3H)-ylidene Amine

Thiadiazole Ring Formation

Procedure :

  • Condense thiosemicarbazide with isobutyraldehyde in POCl₃ at 0°C.

  • Neutralize with NaHCO₃ and extract with CH₂Cl₂.
    Conditions :

  • Catalyst: POCl₃

  • Temperature: 0°C → room temperature

  • Yield: 65–72%

Characterization :

  • ¹³C NMR (CDCl₃) : δ 167.2 (C=S), 158.4 (C=N), 34.1 (CH(CH₃)₂)

Amide Coupling to Assemble the Final Product

Carboxamide Formation

Procedure :

  • Activate 2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid with EDCI and DMAP in DCM.

  • Add 5-isopropyl-1,3,4-thiadiazol-2(3H)-ylidene amine and stir at room temperature (12 h).
    Conditions :

  • Coupling agents: EDCI (1.2 eq), DMAP (0.1 eq)

  • Solvent: Dichloromethane

  • Yield: 60–68%

Optimization Data :

ParameterValue
EDCI Equivalents1.2
Reaction Time12 h
Temperature25°C
Purification MethodColumn chromatography (SiO₂, EtOAc/hexane 1:1)

Characterization :

  • HRMS (ESI+) : m/z [M+H]⁺ calcd. 412.12, found 412.14

  • ¹H NMR (DMSO-d₆) : δ 11.04 (s, 1H, NH), 8.65 (d, J = 8.5 Hz, 1H), 4.26 (t, J = 6.1 Hz, 2H), 3.27 (s, 3H), 1.32 (d, J = 6.8 Hz, 6H)

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Procedure :

  • Perform cyclization of phthalic anhydride derivatives with KOCN under microwave irradiation (150 W, 100°C, 30 min).
    Advantages :

  • Reduced reaction time (30 min vs. 24 h)

  • Improved yield (82–88%)

Solid-Phase Synthesis for Scalability

Procedure :

  • Immobilize the isoindole-dione core on Wang resin.

  • Perform amide coupling using HATU as the activator.
    Yield : 70–75% (multigram scale)

Purification and Analytical Methods

Chromatographic Techniques

MethodConditionsPurity Achieved
Column ChromatographySiO₂, EtOAc/hexane (1:1)≥95%
Preparative HPLCC18 column, MeCN/H₂O (70:30), 10 mL/min≥98%

Spectroscopic Validation

  • FT-IR : Confirm absence of carboxylic acid (disappearance of ~1690 cm⁻¹ peak).

  • LC-MS : Monitor molecular ion peak at m/z 412.14

Challenges and Mitigation Strategies

Side Reactions

  • Issue : Hydrolysis of thiadiazole ring under acidic conditions.

  • Solution : Use neutral pH during coupling and avoid protic solvents.

Low Coupling Efficiency

  • Issue : Steric hindrance from the 2-methoxyethyl group.

  • Solution : Increase EDCI equivalents to 1.5 eq and extend reaction time to 24 h.

Industrial-Scale Considerations

ParameterLaboratory ScalePilot Plant Scale
Batch Size1–10 g1–5 kg
Catalyst RecyclingNot feasible80% recovery via filtration
Cost per Gram$120$45

Chemical Reactions Analysis

Hydrolysis Reactions

The isoindole-1,3-dione core is susceptible to hydrolysis under acidic or basic conditions. The dioxo groups undergo nucleophilic attack, leading to ring opening or functional group interconversion.

Reaction ConditionsProductsYieldSource
1M NaOH, 80°C, 6 hrsCleavage of dioxo groups to dicarboxylic acid derivative65–70%
0.5M HCl, reflux, 4 hrsPartial hydrolysis to monoamide intermediate45%
  • Mechanism : Base-mediated hydrolysis proceeds via deprotonation of the carbonyl oxygen, followed by nucleophilic attack by hydroxide ions.

  • Side reactions : Over-hydrolysis can lead to decarboxylation under prolonged heating.

Nucleophilic Substitution at Thiadiazole

The 1,3,4-thiadiazol-2(3H)-ylidene group participates in nucleophilic substitutions, particularly at the C-5 isopropyl substituent.

Reagent/ConditionsOutcomeSelectivitySource
NH₂OH·HCl (ethanol, 60°C)Isopropyl → hydroxylamine substitution82%
CH₃ONa (methanol, RT)Methoxy group introduction78%
  • Kinetics : Reactions proceed faster in polar aprotic solvents (e.g., DMSO) due to stabilization of transition states.

  • Steric effects : The isopropyl group marginally hinders nucleophilic attack at C-5.

Cycloaddition Reactions

The thiadiazole ring engages in [3+2] cycloadditions with dipolarophiles like acetylenedicarboxylate:

DipolarophileProductReaction TimeYield
Dimethyl acetylenedicarboxylateThiadiazolo[3,2-a]pyridazine derivative3 hrs68%
PhenylacetyleneBenzothiazine analog5 hrs55%
  • Regiochemistry : Controlled by electron-withdrawing effects of the isoindole-dione moiety.

  • Catalysis : Cu(I) catalysts enhance reaction rates by 40%.

Functionalization of Methoxyethyl Side Chain

The methoxyethyl group undergoes oxidation and ether cleavage:

ReactionConditionsProductYield
Oxidation with KMnO₄H₂O, 25°C, 2 hrsMethoxy → ketone conversion90%
Cleavage with BBr₃CH₂Cl₂, −78°C, 1 hrDemethylation to hydroxyl group85%
  • Oxidation mechanism : Proceeds via radical intermediates, confirmed by ESR studies.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [4π] electrocyclic ring-opening of the thiadiazole:

ConditionsProductQuantum YieldSource
UV (254 nm), CH₃CN, N₂ atmosphereThioamide open-chain isomer0.32
  • Reversibility : Thermal re-closing occurs at 100°C with 95% recovery .

Metal Complexation

The thiadiazole nitrogen and carbonyl oxygen act as ligands for transition metals:

Metal SaltConditionsComplex StructureStability Constant (log K)
Cu(NO₃)₂Ethanol, RTOctahedral Cu(II) complex4.7
FeCl₃H₂O, 60°CTrigonal bipyramidal Fe(III)3.9
  • Applications : Metal complexes show enhanced solubility for catalytic studies .

Comparative Reactivity Table

Key reactions compared to structural analogs:

Reaction TypeTarget Compound EfficiencyAnalog Efficiency*Difference
Thiadiazole substitution82%75% (methyl analog)+7%
Isoindole hydrolysis70%60% (phenyl-substituted)+10%
Photochemical ring-opening0.32 Φ0.25 Φ (unsubstituted) +28%

*Analog data from .

Degradation Pathways

Stability studies reveal two primary degradation routes:

  • Hydrolytic degradation : Dominant at pH > 8, forming dicarboxylic acid derivatives.

  • Thermal decomposition : Above 200°C, yielding CO₂ and thiadiazole fragments.

Scientific Research Applications

Biological Activities

The 1,3,4-thiadiazole component is associated with several biological effects:

  • Antimicrobial Activity : Compounds containing thiadiazole rings have been reported to exhibit significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Some derivatives of thiadiazole have shown promise as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that can be tailored to produce various derivatives with enhanced properties. The general steps include:

  • Formation of the Thiadiazole Moiety : This involves the reaction of appropriate precursors under controlled conditions to yield the thiadiazole core.
  • Isoindole Construction : Following the formation of the thiadiazole, the isoindole structure is constructed through cyclization reactions.
  • Final Coupling : The final step involves coupling the isoindole with the dioxo amide group to yield the target compound.

Case Studies and Research Findings

Several studies have investigated the applications of this compound and its derivatives:

  • Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited potent antibacterial activity against Gram-positive bacteria, indicating potential for development as new antibiotics .
  • Anticancer Research : Research has shown that modifications to the thiadiazole moiety can enhance anticancer activity. In vitro assays revealed that certain derivatives significantly inhibited cancer cell proliferation .
  • Inflammation Models : Experimental models of inflammation have indicated that this compound can reduce markers of inflammation, suggesting its utility in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(2-methoxyethyl)-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Isoindole-dione Derivatives
  • Target Compound: The 1,3-dioxo-isoindole core is analogous to isatin derivatives (e.g., methyl 2,3-dioxo-2,3-dihydro-1H-indole-5-carboperoxoate, ), which are known for biological activities such as kinase inhibition. The methoxyethyl substituent enhances solubility compared to simpler alkyl chains .
Thiadiazole Derivatives
  • N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (): Features a thiadiazole conjugated to a pyrrolidine ring. The absence of the isoindole-dione core may limit π-π stacking interactions critical for target binding .
  • N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide (): Combines thiadiazole with a thiazole ring. The dual heterocyclic system could enhance metabolic stability but lacks the isoindole’s aromatic surface area .

Functional Group Analysis

Compound Name Key Functional Groups Molecular Weight Notable Features
Target Compound Isoindole-dione, thiadiazole, methoxyethyl ~383 (estimated) Planar aromatic core, polar substituents
Compound Thiazole-thiadiazole, acetyl-methoxyethyl 383.5 Dual heterocycles, moderate lipophilicity
Compound Thiadiazole, pyrrolidine, methoxyphenyl 362.4 Flexibility from pyrrolidine
Isatin Derivative Isatin-dione, carboperoxoate ~250 (estimated) Reactive peroxide group

Pharmacological and Physicochemical Properties

  • Solubility : The methoxyethyl group in the target compound likely improves aqueous solubility compared to ’s methyl-thiadiazole derivative.
  • Bioactivity : Thiadiazoles (e.g., Thiazol-5-ylmethyl carbamates , ) are associated with enzyme inhibition (e.g., proteases, kinases). The target compound’s isoindole-dione may enhance binding to hydrophobic enzyme pockets .

Biological Activity

The compound 2-(2-methoxyethyl)-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic molecule that incorporates both isoindole and thiadiazole moieties. This structural combination suggests potential for diverse biological activities, particularly in pharmacology. The thiadiazole scaffold has been recognized for its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4O3SC_{15}H_{18}N_{4}O_{3S} with a molecular weight of approximately 342.39 g/mol. The presence of the 1,3,4-thiadiazole ring is particularly significant due to its established biological activity.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant activity against various pathogens. For example:

  • Antibacterial Activity : Several studies have demonstrated that thiadiazole derivatives can inhibit bacterial growth effectively. A review highlighted that derivatives with specific substitutions on the thiadiazole ring displayed potent antibacterial effects against Gram-positive and Gram-negative bacteria .
  • Antifungal Activity : The compound's structural features may also confer antifungal properties, which are common among thiadiazole-based compounds .

Anticancer Activity

The anticancer potential of 1,3,4-thiadiazole derivatives is well-documented. These compounds often induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • Cytotoxicity Studies : In vitro studies have shown that certain thiadiazole derivatives possess significant cytotoxic effects on human cancer cell lines. For instance, compounds similar to the one have exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and lung carcinoma (A549) cell lines .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interact with cellular targets such as tubulin and DNA . This interaction can disrupt mitotic processes and induce cell cycle arrest.

Case Studies

  • Anticancer Efficacy : A study evaluated a series of thiadiazole derivatives for their anticancer properties. One compound showed an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating strong cytotoxicity .
  • Antimicrobial Efficacy : Another case study focused on the antibacterial activity of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL .

Data Tables

Biological ActivityTest Organism/Cell LineIC50/Minimum Inhibitory Concentration (MIC)Reference
AnticancerMCF-70.28 µg/mL
AnticancerA5490.52 µg/mL
AntibacterialStaphylococcus aureus10 µg/mL
AntibacterialEscherichia coli10 µg/mL

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for reproducibility and scalability?

  • Methodological Guidance :

  • Adopt a reflux-based approach using acetic acid and sodium acetate as catalysts, similar to the synthesis of analogous thiazolidinone derivatives .
  • Optimize reaction time (3–5 hours) and stoichiometric ratios (e.g., 1.1 equivalents of 3-formyl-indole derivatives to 1.0 equivalent of thiadiazole precursors) to maximize yield .
  • Monitor purity via thin-layer chromatography (TLC) and recrystallize using DMF/acetic acid mixtures to remove byproducts .

Q. What spectroscopic and crystallographic methods are recommended for structural confirmation?

  • Methodological Guidance :

  • Use 1H/13C NMR to verify proton environments and carbon frameworks, particularly focusing on the thiadiazole and isoindole moieties .
  • Employ X-ray crystallography (via SHELX programs) for absolute configuration determination, especially for resolving stereochemistry in the (E)-configured thiadiazole-ylidene group .
  • Validate thermal stability via TGA/DSC to assess decomposition patterns under varying conditions .

Q. How should researchers design initial biological activity screening assays?

  • Methodological Guidance :

  • Prioritize in vitro assays targeting kinase inhibition or glucocorticoid receptor modulation, given structural similarities to partial agonists like BMS-776532 .
  • Use human whole-blood cytokine inhibition assays (e.g., IL-6/TNF-α suppression) to evaluate anti-inflammatory potential, as demonstrated in azaxanthene analogs .
  • Include cytotoxicity screening (e.g., MTT assay) against normal cell lines to establish therapeutic indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to enhance bioactivity?

  • Methodological Guidance :

  • Systematically modify substituents on the isoindole (e.g., methoxyethyl group) and thiadiazole (e.g., propan-2-yl) to evaluate steric/electronic effects on receptor binding .
  • Utilize molecular docking (AutoDock Vina, Schrödinger Suite) to predict interactions with targets like GR ligand-binding domains, referencing azaxanthene-bound GR crystal structures .
  • Validate computational predictions with surface plasmon resonance (SPR) to quantify binding affinities .

Q. How to resolve contradictions in biological activity data across assay platforms?

  • Methodological Guidance :

  • Cross-validate results using orthogonal assays (e.g., reporter gene assays vs. whole-blood cytokine suppression) to distinguish assay-specific artifacts .
  • Investigate metabolic stability via hepatic microsome assays to rule out rapid degradation in certain systems .
  • Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., solvent polarity, cell line variability) .

Q. What computational strategies are effective for modeling the compound’s pharmacokinetic properties?

  • Methodological Guidance :

  • Use QSAR models (e.g., SwissADME) to predict logP, solubility, and permeability, leveraging data from structurally related thiadiazole derivatives .
  • Perform molecular dynamics (MD) simulations (GROMACS) to assess membrane penetration and protein-ligand complex stability over time .
  • Integrate physiologically based pharmacokinetic (PBPK) modeling for in vivo extrapolation .

Q. How to analyze the compound’s stability under varying experimental conditions?

  • Methodological Guidance :

  • Conduct accelerated stability studies (40°C/75% RH) with HPLC-UV monitoring to identify degradation products .
  • Use mass spectrometry (LC-MS/MS) to characterize oxidative/hydrolytic degradation pathways, focusing on the dioxo-isoindole core .
  • Evaluate photostability via exposure to UV-Vis light (ICH Q1B guidelines) .

Q. What advanced techniques are recommended for elucidating reaction mechanisms in synthesis?

  • Methodological Guidance :

  • Employ isotopic labeling (e.g., deuterated acetic acid) to track proton transfer steps during cyclization .
  • Use in situ FTIR to monitor intermediate formation (e.g., imine or enolate species) during reflux .
  • Apply DFT calculations (Gaussian 09) to model transition states and energy barriers for key steps like thiadiazole ring closure .

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